molecular formula C11H13ClO2 B3388395 Propan-2-yl 4-(chloromethyl)benzoate CAS No. 87234-10-4

Propan-2-yl 4-(chloromethyl)benzoate

Cat. No.: B3388395
CAS No.: 87234-10-4
M. Wt: 212.67 g/mol
InChI Key: NWGIOTOSMYVEKY-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(chloromethyl)benzoate (CAS 87234-10-4) is an organic ester with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol. Structurally, it consists of a benzoate backbone where the hydroxyl group is replaced by an isopropyl ester, and the benzene ring features a chloromethyl (-CH₂Cl) substituent at the para position. This compound is characterized by zero hydrogen-bond donors and two hydrogen-bond acceptors, contributing to its moderate polarity and solubility in organic solvents like toluene or dimethyl sulfoxide (DMSO) .

The chloromethyl group renders the molecule reactive toward nucleophilic substitution, making it a valuable intermediate in organic synthesis, particularly for functionalizing polymers or pharmaceuticals. Its isopropyl ester group introduces steric bulk, which may influence reaction kinetics and stability compared to smaller esters (e.g., methyl or ethyl) .

Properties

IUPAC Name

propan-2-yl 4-(chloromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)14-11(13)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGIOTOSMYVEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 4-(chloromethyl)benzoate can be synthesized through the esterification of 4-(chloromethyl)benzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

    Hydrolysis: 4-(chloromethyl)benzoic acid and isopropanol.

    Oxidation: 4-(carboxymethyl)benzoic acid.

Scientific Research Applications

Propan-2-yl 4-(chloromethyl)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of propan-2-yl 4-(chloromethyl)benzoate depends on the specific chemical reactions it undergoes. For example:

Comparison with Similar Compounds

This compound

  • Reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), enabling its use as a crosslinking agent or intermediate in drug synthesis. The isopropyl ester provides steric protection against hydrolysis compared to methyl or ethyl esters .
  • Applications: Primarily employed in polymer chemistry and pharmaceutical synthesis. Limited evidence suggests use in specialty resins or surface-modification reactions.

Methyl 4-(chloromethyl)benzoate

  • Reactivity : Similar chloromethyl reactivity but with faster hydrolysis kinetics due to reduced steric hindrance from the methyl group.
  • Applications : Common reagent in polymer initiator systems (e.g., atom-transfer radical polymerization) .

Ethyl 4-(dimethylamino)benzoate

  • Reactivity: The dimethylamino group donates electron density, accelerating photoinitiated polymerization. Demonstrates higher conversion rates in resin cements compared to methacrylate-based initiators .
  • Applications : Key component in dental resins and photopolymerizable materials.

Ethyl 4-(sulfooxy)benzoate

  • Reactivity: The sulfooxy group increases polarity and may enhance stability in aqueous environments. Potential sulfonation reactions.

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

  • Reactivity: The cyano and fluorophenyl groups contribute to dipolar interactions, favoring liquid crystalline behavior.
  • Applications : Specialized materials such as liquid crystal displays (LCDs) or electro-optical devices .

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CN) enhance electrophilic reactivity, while electron-donating groups (e.g., -N(CH₃)₂) improve polymerization efficiency.

Ester Group Influence : Larger esters (e.g., isopropyl) reduce hydrolysis rates but may limit solubility in polar solvents.

Applications: this compound’s niche lies in its dual functionality (reactive chloromethyl group and stable ester), whereas derivatives like ethyl 4-(dimethylamino)benzoate excel in photopolymerization .

Biological Activity

Propan-2-yl 4-(chloromethyl)benzoate, a compound with notable biological properties, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, characterized by the presence of a chloromethyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}ClO2_2
  • Molecular Weight : 228.67 g/mol

The chloromethyl group in this compound is crucial for its biological activity. It can form covalent bonds with nucleophilic sites in proteins or DNA, which may lead to:

  • Antimicrobial Effects : The compound exhibits potential antimicrobial properties by disrupting cellular functions.
  • Anticancer Activity : Interaction with cellular pathways may induce apoptosis in cancer cells by modulating enzyme activities.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentrations (MICs) for selected microorganisms are summarized in Table 1.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Table 1: Antimicrobial activity of this compound

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for neutralizing free radicals in biological systems. Studies utilizing DPPH and ABTS assays have shown that this compound has a significant capacity to scavenge free radicals, as indicated in Table 2.

Assay TypeIC50 (µg/mL)
DPPH50
ABTS45

Table 2: Antioxidant activity of this compound

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by Hadinugroho et al. (2022) evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Assessment :
    Research published in the European Pharmaceutical Journal assessed the cytotoxic effects of the compound on various cancer cell lines. The study found that this compound induced apoptosis in cancer cells at concentrations lower than those required for significant toxicity to normal cells, indicating a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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